molecular formula C6H10O2 B14452370 3-Cyclobutene-1,2-dimethanol, cis- CAS No. 77774-01-7

3-Cyclobutene-1,2-dimethanol, cis-

Cat. No.: B14452370
CAS No.: 77774-01-7
M. Wt: 114.14 g/mol
InChI Key: BOVHNKYZNZACNY-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutene-1,2-dimethanol, cis-: is an organic compound characterized by a cyclobutene ring with two hydroxymethyl groups attached to adjacent carbon atoms in a cis configuration

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutene-1,2-dimethanol, cis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

3-Cyclobutene-1,2-dimethanol, cis- has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Cyclobutene-1,2-dimethanol, cis- exerts its effects involves its interaction with various molecular targets and pathways. The specific pathways depend on the type of reaction it undergoes. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding oxidized products .

Properties

77774-01-7

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

[(1S,4R)-4-(hydroxymethyl)cyclobut-2-en-1-yl]methanol

InChI

InChI=1S/C6H10O2/c7-3-5-1-2-6(5)4-8/h1-2,5-8H,3-4H2/t5-,6+

InChI Key

BOVHNKYZNZACNY-OLQVQODUSA-N

Isomeric SMILES

C1=C[C@H]([C@H]1CO)CO

Canonical SMILES

C1=CC(C1CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.